molecular formula C18H22FN3O2S B2614861 N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921885-36-1

N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2614861
CAS No.: 921885-36-1
M. Wt: 363.45
InChI Key: FIWMDBNNPGUVPR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H22FN3O2S and its molecular weight is 363.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Modeling

The chemical compound N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is part of a broader class of compounds that have been synthesized for various scientific applications. A notable example within a similar chemical class includes a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds synthesized for anticancer research. These compounds were synthesized through heterocyclization of their precursors and evaluated for their cytotoxic activities against different cancer cell lines. Structural and spectral features were studied using Density Functional Theory (DFT) calculations, and their cytotoxic efficacy was assessed through in vitro evaluations (Abu-Melha, 2021).

Pharmacological Evaluation

Compounds with structures similar to this compound have been subject to pharmacological evaluations to understand their potential therapeutic applications. For instance, certain benzimidazole derivatives have been evaluated for their antitumor activities. These compounds, bearing different heterocyclic ring systems, were synthesized using a pharmacophoric group and screened for potential antitumor activity against human tumor cell lines derived from various neoplastic diseases (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Activity Studies

Additionally, the antioxidant activities of compounds within this chemical class have been explored. For example, novel coordination complexes constructed from pyrazole-acetamide derivatives, which share a similar scaffold with this compound, were synthesized and evaluated for their antioxidant properties. These studies involved spectroscopic characterization and in vitro assays to determine the compounds' ability to scavenge free radicals, highlighting their potential as antioxidants (Chkirate et al., 2019).

Enzymatic Activity Influence

Research has also been conducted on the enzymatic activity influenced by related compounds. For instance, the roles of N-hydroxylation and reduction in the metabolic pathways of certain drugs have been studied, providing insights into the mechanisms of action and potential toxicity of related compounds. These studies involve assessing the impact of specific metabolites on liver toxicity and the protective role of enzymatic reduction in mitigating such effects (Ohbuchi et al., 2009).

Properties

IUPAC Name

N-cyclopentyl-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c19-14-7-5-13(6-8-14)12-25-18-20-9-16(11-23)22(18)10-17(24)21-15-3-1-2-4-15/h5-9,15,23H,1-4,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWMDBNNPGUVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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